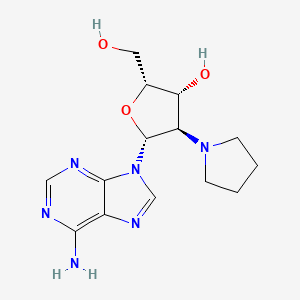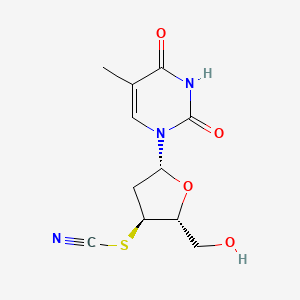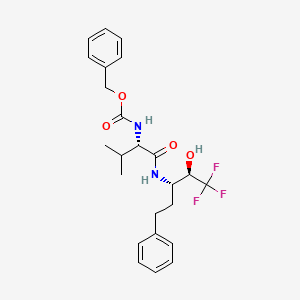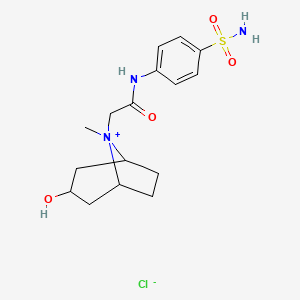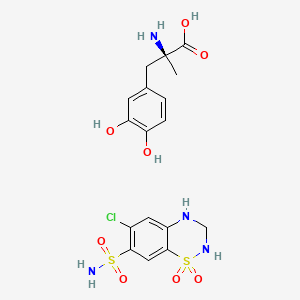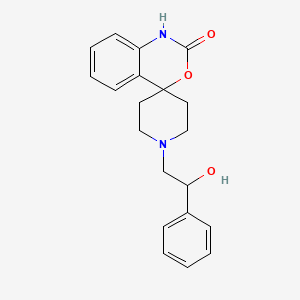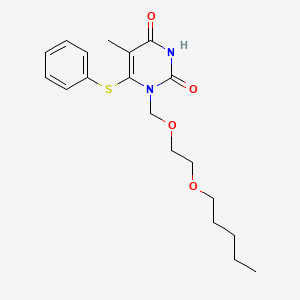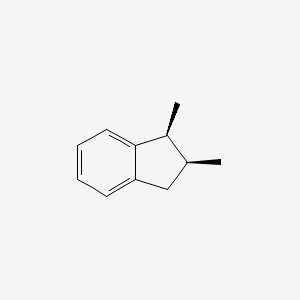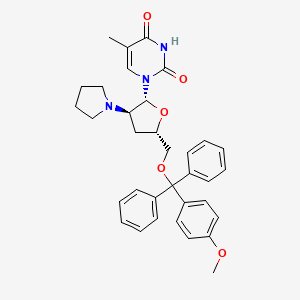
Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’Pyrrol-5’(4MeOTrityl)dT is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’Pyrrol-5’(4MeOTrityl)dT typically involves multistep reactions starting from readily available precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine under acidic conditions . Another approach is the Van Leusen pyrrole synthesis, which uses tosylmethyl isocyanides (TosMICs) and electron-deficient compounds in a [3+2] cycloaddition reaction .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis are common to enhance reaction rates and yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly adopted to minimize environmental impact .
化学反应分析
Types of Reactions
2’Pyrrol-5’(4MeOTrityl)dT undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Pyrrolinones, pyrrolidines.
Reduction: Pyrrolidines.
Substitution: N-alkyl or N-acyl pyrroles.
科学研究应用
2’Pyrrol-5’(4MeOTrityl)dT has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the production of conducting polymers, sensors, and optoelectronic devices.
作用机制
The mechanism of action of 2’Pyrrol-5’(4MeOTrityl)dT involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical processes .
相似化合物的比较
Similar Compounds
2,5-Dimethylpyrrole: Another pyrrole derivative with similar chemical properties but different biological activities.
N-substituted pyrroles: These compounds have varying substituents at the nitrogen atom, leading to diverse chemical and biological properties.
Uniqueness
2’Pyrrol-5’(4MeOTrityl)dT is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its 4-methoxytrityl group enhances its stability and solubility, making it a valuable compound in various applications .
属性
CAS 编号 |
134935-00-5 |
|---|---|
分子式 |
C34H37N3O5 |
分子量 |
567.7 g/mol |
IUPAC 名称 |
1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-pyrrolidin-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C34H37N3O5/c1-24-22-37(33(39)35-31(24)38)32-30(36-19-9-10-20-36)21-29(42-32)23-41-34(25-11-5-3-6-12-25,26-13-7-4-8-14-26)27-15-17-28(40-2)18-16-27/h3-8,11-18,22,29-30,32H,9-10,19-21,23H2,1-2H3,(H,35,38,39)/t29-,30+,32+/m0/s1 |
InChI 键 |
VGMOXPSTUZWPFX-XAGDYJCDSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCC6 |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


